2-[3-(3,4-Dihydroxyphenyl)prop-2-enamido]-5-hydroxybenzoic acid
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Overview
Description
Avenanthramide C is a polyphenolic compound predominantly found in oats (Avena sativa Linn.). It is an amide conjugate of anthranilic acid and hydroxycinnamic acid. This compound is known for its potent antioxidant and anti-inflammatory properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Avenanthramide C can be synthesized through a series of chemical reactions involving anthranilic acid and hydroxycinnamic acid. The synthesis typically involves the formation of an amide bond between these two components. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation .
Industrial Production Methods
In industrial settings, avenanthramide C is primarily extracted from oat seeds and seedlings. The extraction process involves the use of solvents such as methanol or ethanol, followed by purification using techniques like high-performance liquid chromatography (HPLC). This method ensures the isolation of high-purity avenanthramide C for various applications .
Chemical Reactions Analysis
Types of Reactions
Avenanthramide C undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of avenanthramide C, each with distinct chemical and biological properties .
Scientific Research Applications
Avenanthramide C has a wide range of scientific research applications, including:
Mechanism of Action
Avenanthramide C exerts its effects through several molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the activation of nuclear factor kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-6, IL-1β).
Neuroprotective Activity: It modulates the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, enhancing neuronal survival and cognitive function.
Anti-apoptotic Activity: It prevents cell death by inhibiting apoptotic pathways and promoting cell survival.
Comparison with Similar Compounds
Avenanthramide C is unique among polyphenolic compounds due to its specific structure and biological activities. Similar compounds include:
Avenanthramide A: Another polyphenolic compound found in oats, known for its antioxidant properties.
Avenanthramide B: Similar to avenanthramide C, it exhibits anti-inflammatory and antioxidant activities.
Ferulic Acid: A hydroxycinnamic acid derivative with antioxidant properties, commonly found in plant cell walls.
Avenanthramide C stands out due to its potent neuroprotective and anti-inflammatory effects, making it a valuable compound for various therapeutic applications .
Properties
IUPAC Name |
2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]-5-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6/c18-10-3-4-12(11(8-10)16(22)23)17-15(21)6-2-9-1-5-13(19)14(20)7-9/h1-8,18-20H,(H,17,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUUXROOZBOOPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)NC2=C(C=C(C=C2)O)C(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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